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Compound of Interest

Compound Name: JNJ-40255293

Cat. No.: B1673068

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of INJ-40255293, a dual adenosine
A2A/A1 receptor antagonist, and its evaluation in preclinical models relevant to neuroprotection.
The focus of existing research has been on its potential therapeutic application in Parkinson's
disease, where it has demonstrated efficacy in models of dopamine depletion and motor
Impairment.

Core Compound Profile

JNJ-40255293 is a potent, orally bioavailable small molecule that acts as an antagonist at both
the adenosine AzA and A receptors. Its mechanism is centered on the modulation of
dopaminergic signaling in the brain, which is a key area of interest for neurodegenerative
disorders like Parkinson's disease.

Quantitative Data Summary

The following tables summarize the key quantitative data for INJ-40255293 from in vitro and in
vivo preclinical studies.

Table 1: In Vitro Receptor Binding and Functional Activity
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Receptor Binding Affinity (Ki, nM) Functional Activity
Human Adenosine AzA 7.5 Antagonist
Human Adenosine A1 42 Antagonist
Human Adenosine AzB 230 Antagonist
Human Adenosine As 9200 Antagonist

Data sourced from Atack et al., 2014.[1][2][3][4][5][6][7]1[8]

Table 2: In Vivo Receptor Occupancy and Pharmacokinetics in Rats

Parameter Value
Az2A Receptor Occupancy (EDso, p.0.) 0.21 mg/kg
A1 Receptor Occupancy (EDso, p.0.) 2.1 mg/kg
Plasma ECso for A2A Receptor Occupancy 13 ng/mL

Data sourced from Atack et al., 2014.[1][2][3][4][5][6][7][8]

Table 3: In Vivo Efficacy in a Rat Model of Parkinson's Disease

Model Effect

Potentiation of L-DOPA-induced contralateral

6-OHDA-lesioned rats )
rotations

This demonstrates the ability of INJ-40255293 to enhance the effect of standard Parkinson's
disease therapy.[1][2][3][4][5][6][7][8]

Signaling Pathway

The primary mechanism of action for the neuroprotective effects of INJ-40255293 in the
context of Parkinson's disease involves the interplay between adenosine AzA receptors and
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dopamine D2 receptors, which are co-localized in the striatum.[9] By blocking the AzA receptor,
JNJ-40255293 enhances D2 receptor-mediated signaling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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